Methyl 2,3-difluoroisonicotinate

Description

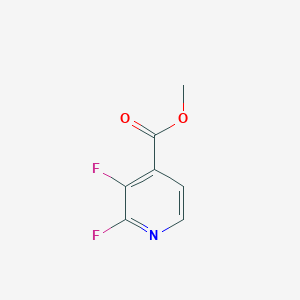

Methyl 2,3-difluoroisonicotinate (CAS: 1353102-03-0) is a fluorinated pyridine derivative with a methyl ester functional group at the 4-position of the pyridine ring. Its structure features two fluorine atoms at the 2- and 3-positions, distinguishing it from other halogenated isonicotinate esters. This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules. Its fluorine substituents confer unique electronic and steric properties, influencing reactivity and interaction with biological targets .

Properties

IUPAC Name |

methyl 2,3-difluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCABRBOMTXCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-difluoroisonicotinate can be synthesized through various methods. One common approach involves the fluorination of methyl isonicotinate using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-difluoroisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed: The major products depend on the type of reaction. For substitution reactions, the products are typically derivatives where the fluorine atoms are replaced by other functional groups. In oxidation reactions, the products may include oxidized forms of the pyridine ring.

Scientific Research Applications

Methyl 2,3-difluoroisonicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of methyl 2,3-difluoroisonicotinate is not well-documented. its biological effects are thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Methyl 2,3-difluoroisonicotinate belongs to a broader class of halogenated pyridine carboxylates. Key analogs include:

- Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS: CTK6I8627, ZINC32911403)

- 4-Chloropyrimidine-5-carboxylic acid ethyl ester (CAS: 41103-17-7)

- 2,5-Bis(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 351003-22-0)

A comparative analysis of physical properties (e.g., melting point, solubility, lipophilicity) is critical for industrial applications. For instance, fluorinated derivatives like this compound typically exhibit lower melting points and higher solubility in polar solvents compared to chlorinated analogs due to fluorine’s smaller atomic radius and reduced intermolecular interactions .

Table 1: General Property Trends

| Property | This compound | Methyl 2,3-Dichloro-5-(trifluoromethyl)isonicotinate |

|---|---|---|

| Halogen Substituents | F, F | Cl, Cl, CF₃ |

| Lipophilicity (LogP) | Moderate | High (due to Cl and CF₃ groups) |

| Reactivity | Electrophilic susceptibility | Enhanced stability (steric hindrance from CF₃) |

Industrial and Pharmaceutical Relevance

- This compound : Preferred in medicinal chemistry for its balance of reactivity and solubility. Its fluorine atoms enhance bioavailability in CNS-targeting drugs.

- Methyl 2,3-Dichloro-5-(trifluoromethyl)isonicotinate : Used in agrochemicals (e.g., herbicides) due to the trifluoromethyl group’s resistance to enzymatic degradation .

- 4-Chloropyrimidine-5-carboxylic acid ethyl ester : Employed in kinase inhibitor synthesis, leveraging the pyrimidine ring’s hydrogen-bonding capacity .

Biological Activity

Methyl 2,3-difluoroisonicotinate is a derivative of isonicotinic acid, notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered interest due to its structural similarities to other active pharmaceutical ingredients, which may impart various therapeutic properties.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Formula: CHFNO

- Molecular Weight: 189.15 g/mol

The presence of fluorine atoms in the 2 and 3 positions of the isonicotinic acid framework enhances its lipophilicity and may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that this compound exhibits significant inhibitory effects against various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | Not specified |

These results indicate that this compound possesses strong activity against Gram-negative bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were assessed using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The results indicated a selective toxicity profile, with HaCat cells being more sensitive compared to BALB/c 3T3 cells. The IC values after 72 hours of exposure were evaluated, showing promising safety margins for therapeutic applications .

Molecular docking studies have been conducted to elucidate the interaction of this compound with key bacterial enzymes such as DNA gyrase. The compound forms multiple hydrogen bonds with critical amino acids within the active site, which may contribute to its antibacterial efficacy. The binding energies suggest a strong affinity comparable to established antibiotics like ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.